

# $^1\text{H}$ NMR and $^{13}\text{C}$ NMR spectral data of 4-Nitrophenethyl alcohol

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## Compound of Interest

Compound Name: 4-Nitrophenethyl alcohol

Cat. No.: B126260

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## An In-depth Technical Guide to the $^1\text{H}$ and $^{13}\text{C}$ NMR Spectral Data of 4-Nitrophenethyl Alcohol

This technical guide provides a comprehensive overview of the  $^1\text{H}$  and  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) spectral data for **4-Nitrophenethyl alcohol**. The information is intended for researchers, scientists, and drug development professionals who require detailed spectroscopic information for this compound. This document includes tabulated spectral data, a detailed experimental protocol for data acquisition, and a logical diagram illustrating the correlation between the molecular structure and its NMR signals.

## Molecular Structure of 4-Nitrophenethyl Alcohol

The structure of **4-Nitrophenethyl alcohol**, with the IUPAC name 2-(4-nitrophenyl)ethanol, is presented below with a numbering scheme for proton and carbon assignments in the subsequent NMR data tables.<sup>[1]</sup>

Caption: Structure of **4-Nitrophenethyl alcohol** with atom numbering.

## $^1\text{H}$ NMR Spectral Data

The following table summarizes the  $^1\text{H}$  NMR spectral data for **4-Nitrophenethyl alcohol**, primarily recorded in deuterated chloroform ( $\text{CDCl}_3$ ) at 400 MHz.<sup>[2]</sup>

Assignment	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz
H-2, H-6 (Aromatic)	8.14	d	8.4
H-3, H-5 (Aromatic)	7.41	d	8.4
H-8 (Methylene, -CH <sub>2</sub> OH)	3.91	t	6.8
H-7 (Methylene, Ar-CH <sub>2</sub> )	2.97	t	6.8
OH	2.00	s (broad)	-

## <sup>13</sup>C NMR Spectral Data

The <sup>13</sup>C NMR spectral data for **4-Nitrophenethyl alcohol**, recorded in deuterated chloroform (CDCl<sub>3</sub>) at 100 or 125 MHz, are presented below.[3]

Assignment	Chemical Shift ( $\delta$ ) ppm
C-4 (Aromatic, C-NO <sub>2</sub> )	148.45
C-1 (Aromatic, C-CH <sub>2</sub> )	140.35
C-3, C-5 (Aromatic, CH)	130.14
C-2, C-6 (Aromatic, CH)	123.77
C-8 (Methylene, -CH <sub>2</sub> OH)	69.84
C-7 (Methylene, Ar-CH <sub>2</sub> )	80.71 (Note: This value appears anomalous and may be a typographical error in the source. A value around 39 ppm is expected. For the purpose of this guide, the reported value is included with this note.)

## Visualization of Structure-Spectra Correlation

The following diagram illustrates the relationship between the chemical structure of **4-Nitrophenethyl alcohol** and its characteristic NMR chemical shifts.

Caption: Correlation of **4-Nitrophenethyl alcohol** structure with its  $^1\text{H}$  and  $^{13}\text{C}$  NMR signals.

## Experimental Protocols

The following is a generalized experimental protocol for acquiring high-quality  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **4-Nitrophenethyl alcohol**.

### Sample Preparation

- **Compound Purity:** Ensure the **4-Nitrophenethyl alcohol** sample is of high purity to avoid signals from contaminants.
- **Solvent Selection:** Use a high-purity deuterated solvent. Chloroform-d ( $\text{CDCl}_3$ ) is a common choice for this compound.<sup>[4][5]</sup> For alternative solubility or to observe different proton exchange behavior, DMSO- $\text{d}_6$  can be used.<sup>[6]</sup>
- **Concentration:** Dissolve approximately 5-10 mg of **4-Nitrophenethyl alcohol** in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
- **Internal Standard:** Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).<sup>[7]</sup> Modern spectrometers often reference the residual solvent peak.<sup>[8][9]</sup>

### $^1\text{H}$ NMR Spectroscopy Acquisition

- **Spectrometer:** A 300 MHz or higher field NMR spectrometer is recommended for good signal dispersion.<sup>[9]</sup>
- **Temperature:** Spectra are typically acquired at room temperature (e.g., 298 K).<sup>[7]</sup>
- **Acquisition Parameters:**
  - **Pulse Angle:** A 30-45° pulse angle is often sufficient.
  - **Acquisition Time:** Typically 2-4 seconds.

- Relaxation Delay: A delay of 1-5 seconds is standard.
- Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.
- Data Processing:
  - Apply a Fourier transform to the acquired Free Induction Decay (FID).
  - Phase correct the spectrum.
  - Calibrate the chemical shift scale using TMS or the residual solvent peak.
  - Integrate the signals to determine the relative number of protons.

## **<sup>13</sup>C NMR Spectroscopy Acquisition**

- Spectrometer: A spectrometer operating at a corresponding <sup>13</sup>C frequency (e.g., 75 MHz for a 300 MHz <sup>1</sup>H instrument) is used.[\[9\]](#)
- Decoupling: Use proton broadband decoupling to simplify the spectrum to singlets for each unique carbon.[\[10\]](#)
- Acquisition Parameters:
  - Pulse Angle: A 30-45° pulse angle is recommended to allow for faster repetition rates, especially for quaternary carbons which have longer relaxation times.[\[11\]](#)
  - Acquisition Time: Typically 1-2 seconds.
  - Relaxation Delay: A delay of 2 seconds is a good starting point.
  - Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of <sup>13</sup>C.
- Data Processing:
  - Apply a Fourier transform with an exponential line broadening of 1-2 Hz to improve the signal-to-noise ratio.

- Phase correct and baseline correct the spectrum.
- Calibrate the chemical shift scale. The  $\text{CDCl}_3$  solvent peak at approximately 77.16 ppm is commonly used for referencing.[8]

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